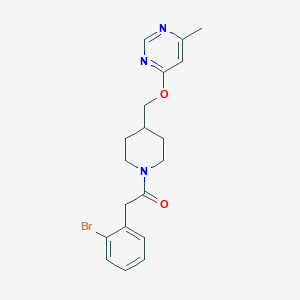
2-Benzyl-3-phenyloxirane
Descripción general
Descripción
2-Benzyl-3-phenyloxirane is an organic compound with the molecular formula C15H14O. It is a type of oxirane, which is a three-membered cyclic ether. This compound is characterized by the presence of a benzyl group and a phenyl group attached to the oxirane ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Benzyl-3-phenyloxirane can be synthesized through several methods. One common method involves the reaction of benzyl chloride with styrene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs at elevated temperatures and requires careful control of reaction conditions to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and high throughput. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-3-phenyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzophenone derivatives.
Reduction: Benzyl alcohol or phenylmethanol derivatives.
Substitution: Various substituted benzyl or phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Benzyl-3-phenyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-3-phenyloxirane involves its ability to undergo ring-opening reactions. The oxirane ring is highly strained, making it reactive towards nucleophiles. The ring-opening can lead to the formation of various functionalized products, depending on the nucleophile and reaction conditions. This reactivity is exploited in synthetic chemistry to create diverse molecular structures .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-3-phenyloxirane: Similar structure but lacks the benzyl group.
2-Benzyl-3-methyloxirane: Similar structure but has a methyl group instead of a phenyl group.
2-Benzyl-3-ethyloxirane: Similar structure but has an ethyl group instead of a phenyl group.
Uniqueness
2-Benzyl-3-phenyloxirane is unique due to the presence of both benzyl and phenyl groups, which impart distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its similar counterparts .
Propiedades
IUPAC Name |
2-benzyl-3-phenyloxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-3-7-12(8-4-1)11-14-15(16-14)13-9-5-2-6-10-13/h1-10,14-15H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEQMWLSJBXCMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(4-Ethylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2815302.png)


![tert-butyl 4-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B2815306.png)
![6-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2815307.png)

![2,6-dichloro-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2815311.png)

![N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide](/img/structure/B2815315.png)
![2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2815316.png)
![3-chloro-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine](/img/structure/B2815317.png)



